Esprocarb is widely used in laboratories to control insect pests that can interfere with scientific experiments. These pests can:
By controlling these pests, Esprocarb helps ensure the validity and reproducibility of research findings [1].
Researchers are actively investigating the specific mechanisms by which Esprocarb exerts its insecticidal and acaricidal effects. Understanding these mechanisms can:
Current research suggests that Esprocarb disrupts the nervous system of insects, leading to paralysis and death []. However, the exact details of this process are still being elucidated.
Esprocarb can be used as a tool in ecological research to:
Esprocarb is a chemical compound with the molecular formula C₁₅H₂₃NOS and a molecular weight of 265.41 g/mol. It is primarily utilized as a herbicide and belongs to the class of carbamate compounds. The compound appears as a clear, colorless liquid with an ether-like odor, and it is soluble in water. Esprocarb has been noted for its effectiveness in controlling various weeds in agricultural settings, making it valuable in crop management practices .
The exact mechanism of action of esprocarb is not fully understood, but it likely disrupts plant growth by inhibiting cell division. Thiocarbamate herbicides are known to interfere with an enzyme called cellulose synthase, which is essential for cell wall formation in plants.
Esprocarb is considered moderately toxic, with an oral LD50 (lethal dose for 50% of test population) in rats exceeding 500 mg/kg. It can cause skin and eye irritation upon contact.
Esprocarb can be synthesized through various methods typical for carbamate compounds. One common approach involves the reaction of an amine with a carbonyl compound followed by the addition of a leaving group such as an alcohol or halide. The synthesis usually requires controlled conditions to ensure the purity and effectiveness of the final product. Specific synthetic routes may vary depending on the intended application and desired properties of the compound .
Esprocarb's primary application is as a herbicide in agriculture. It is particularly effective against weeds that compete with crops for nutrients and resources. Beyond agriculture, Esprocarb may also find use in research settings where selective plant growth inhibition is required. Its unique properties allow for targeted applications without significantly affecting surrounding flora .
Esprocarb shares similarities with several other carbamate herbicides, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Butylate | C₁₄H₁₉NO₃S | Selective for certain grasses |
| Propachlor | C₁₂H₁₄ClN | Broad-spectrum herbicide |
| Carbaryl | C₁₁H₁₄N₂O₂S | Insecticide and acaricide properties |
Uniqueness of Esprocarb:
Esprocarb, classified as a thiocarbamate herbicide with the molecular formula C₁₅H₂₃NOS and molecular weight of 265.41 grams per mole, can be synthesized through various methods typical for carbamate compounds . The synthetic approaches for esprocarb primarily follow established thiocarbamate synthesis methodologies that have been developed for related compounds in this chemical class.
The most common synthetic approach involves the reaction of an amine with a carbonyl compound followed by the addition of a leaving group such as an alcohol or halide . For thiocarbamate synthesis in general, the reaction of amines with carbonyl sulfide represents a fundamental pathway that has been extensively utilized in industrial production [17]. The Riemschneider thiocarbamate synthesis provides another established route, converting alkyl or aryl thiocyanates to thiocarbamates under acidic conditions, followed by hydrolysis with ice water [18].
Industrial production methods for thiocarbamate herbicides, including esprocarb-related compounds, often employ carbonyl sulfide as a starting material [5]. The process typically involves sparging carbonyl sulfide gas into an agitated reaction vessel containing the appropriate amine and water mixture, with the temperature maintained between 5 and 15 degrees Celsius [5]. The corresponding amine to carbonyl sulfide molar ratio is approximately 1.3, leading to the formation of ammonium thiocarbamate as an intermediate salt [5].
A more refined manufacturing approach for thiocarbamate compounds utilizes the sequential addition of reactants to optimize yield and minimize by-product formation [5]. In this method, benzyl halide addition is initiated when approximately 30 to 60 percent of the carbonyl sulfide has been charged to the reaction vessel [5]. An aqueous base, preferably sodium hydroxide, is simultaneously added under pH control to neutralize the hydrogen chloride generated during the reaction [5].
The synthesis requires controlled conditions to ensure the purity and effectiveness of the final product . Alternative synthetic routes have been developed using xanthate and amine as starting materials with water as a solvent, enabling a simplified one-step synthesis of thiocarbamate compounds [20]. This method employs catalysts such as manganese acetate at concentrations of approximately 1 percent based on the molar amount of xanthate, with reaction temperatures maintained at 30 to 35 degrees Celsius for initial reaction stages [20].
Table 1: Thiocarbamate Synthesis Conditions
| Parameter | Range/Value | Reference |
|---|---|---|
| Temperature (initial) | 5-15°C | [5] |
| Temperature (reaction) | 30-50°C | [5] [20] |
| Amine:COS molar ratio | 1.3:1 | [5] |
| Catalyst concentration | 1% (molar basis) | [20] |
| Reaction time | 1-4 hours | [20] |
| Product yield | 90-99% | [20] [22] |
Analytical detection of esprocarb requires specialized methodologies that account for the unique physicochemical properties of thiocarbamate compounds. The analytical challenges associated with esprocarb detection stem from its moderate polarity and potential for degradation under certain analytical conditions [50].
High-performance liquid chromatography coupled with mass spectrometry represents the primary analytical approach for esprocarb quantification [2]. The compound's molecular weight of 265.41 grams per mole and its thiocarbamate structure make it amenable to both liquid chromatography and gas chromatography techniques, depending on the specific analytical requirements [7].
Solid-phase extraction methods have been developed for esprocarb analysis in complex matrices, utilizing the compound's physicochemical properties for selective extraction [2]. The extraction process typically involves the use of reverse-phase sorbents that can effectively retain esprocarb while allowing for the removal of interfering matrix components [10].
Spectroscopic detection methods for thiocarbamate compounds, including esprocarb, often utilize ultraviolet absorbance detection at specific wavelengths [53]. The photodiode-array ultraviolet absorbance detector provides both detection and confirmation capabilities for carbamate analysis [53]. Fluorescence detection following analyte derivatization offers enhanced sensitivity for trace-level analysis [53].
Chromatographic separation of esprocarb employs both gas chromatography and liquid chromatography techniques, with method selection dependent on the analytical objectives and matrix complexity [24]. Gas chromatography with mass spectrometry detection provides highly sensitive and selective analysis for esprocarb in various sample types [24].
For gas chromatographic analysis, esprocarb separation typically utilizes capillary columns with appropriate stationary phases that provide adequate resolution from potential interfering compounds [27]. The chromatographic conditions must be optimized to achieve baseline separation while maintaining reasonable analysis times [27]. Temperature programming is commonly employed to optimize peak shape and resolution [27].
Liquid chromatography separation of esprocarb utilizes reverse-phase chromatography with octadecylsilane stationary phases [53]. The mobile phase composition typically consists of acetonitrile and water gradients that provide optimal separation efficiency [29]. The gradient elution profile is designed to accommodate the moderate polarity of esprocarb while ensuring adequate retention and peak shape [29].
Ultra-performance liquid chromatography systems offer enhanced separation efficiency and reduced analysis times for esprocarb analysis [36]. These systems can accommodate complex multi-residue methods that include esprocarb alongside hundreds of other pesticide analytes [36]. The improved chromatographic performance enables better separation of closely eluting compounds and enhanced method throughput [36].
Table 2: Chromatographic Conditions for Esprocarb Analysis
| Technique | Column Type | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Gas Chromatography | Capillary (30m) | Helium carrier | Mass Spectrometry | [27] |
| Liquid Chromatography | C18 reverse-phase | Acetonitrile/Water | UV/MS | [29] |
| Ultra-Performance LC | Sub-2µm particles | Gradient elution | Triple Quadrupole MS | [36] |
High-resolution chromatography methods enable the separation of esprocarb from structural analogs and potential degradation products [12]. The use of high-resolution mass spectrometry detection provides additional selectivity for compound identification and quantification [12].
Mass spectrometry applications for esprocarb analysis encompass multiple ionization techniques and mass analyzer configurations [32]. Electrospray ionization represents the primary ionization method for liquid chromatography-mass spectrometry analysis of esprocarb [31]. The compound typically forms protonated molecular ions under positive electrospray ionization conditions [31].
Triple quadrupole mass spectrometry provides highly selective and sensitive quantitative analysis of esprocarb through multiple reaction monitoring [38]. The technique enables the selection of specific precursor ions and monitoring of characteristic product ions, providing both quantitative accuracy and qualitative confirmation [38]. Multiple reaction monitoring transitions for esprocarb are optimized to achieve maximum sensitivity while maintaining selectivity [39].
High-resolution mass spectrometry applications for esprocarb include time-of-flight and Orbitrap instruments that provide accurate mass measurements [15]. These systems enable the determination of molecular formulas and facilitate the identification of unknown compounds or metabolites [15]. Mass accuracy within five parts per million is typically achievable for routine analysis [15].
Gas chromatography-mass spectrometry analysis of esprocarb utilizes electron ionization to generate characteristic fragmentation patterns [32]. The mass spectral fragmentation provides structural information that aids in compound identification and method development [32]. Selected ion monitoring can be employed to enhance sensitivity for quantitative analysis [27].
Tandem mass spectrometry applications provide enhanced selectivity through the use of collision-induced dissociation [34]. The fragmentation patterns generated through tandem mass spectrometry offer additional confirmation of compound identity and can improve method specificity in complex matrices [34].
Table 3: Mass Spectrometry Parameters for Esprocarb
| Parameter | Value/Range | Technique | Reference |
|---|---|---|---|
| Molecular Weight | 265.41 g/mol | All techniques | [7] |
| Protonated Ion (m/z) | 266.41 | ESI-MS | [31] |
| Mass Accuracy | <5 ppm | HRMS | [15] |
| Ionization Mode | Positive ESI | LC-MS | [31] |
| Fragmentation | EI patterns | GC-MS | [32] |
Analytical quantification of esprocarb faces several significant challenges that are common to pesticide residue analysis [40]. Matrix effects represent one of the primary obstacles in achieving accurate quantification, particularly when using liquid chromatography-mass spectrometry techniques [43]. These effects can cause signal suppression or enhancement, leading to inaccurate quantitative results [46].
The complexity of analytical matrices introduces variability in method performance [42]. Different sample types exhibit varying degrees of matrix interference, requiring method optimization for each specific application [42]. Food matrices with high starch, protein, or oil content present particular challenges for esprocarb quantification due to enhanced matrix effects [46].
Method validation challenges include establishing linearity across relevant concentration ranges while maintaining accuracy and precision [44]. The development of matrix-matched calibration standards becomes necessary to compensate for matrix effects, adding complexity to routine analysis protocols [46]. Recovery studies must demonstrate acceptable performance across multiple concentration levels and different matrix types [27].
Stability considerations affect both sample storage and analytical procedures [50]. Thiocarbamate compounds, including esprocarb, may exhibit degradation under certain pH conditions or in the presence of specific matrix components [54]. This instability requires careful attention to sample handling procedures and analytical conditions [50].
Instrumental challenges include the need for sensitive detection systems capable of achieving regulatory detection limits [43]. The increasing demand for lower detection limits requires continuous improvement in analytical methodology and instrumentation [40]. Method throughput requirements necessitate the development of rapid analytical procedures that maintain analytical quality [41].
Table 4: Analytical Challenges and Solutions
| Challenge | Impact | Mitigation Strategy | Reference |
|---|---|---|---|
| Matrix Effects | Signal suppression/enhancement | Matrix-matched calibration | [46] |
| Sample Complexity | Interference, poor recovery | Sample cleanup, method optimization | [42] |
| Detection Limits | Regulatory compliance | Sensitive instrumentation | [43] |
| Compound Stability | Degradation, poor recovery | Controlled storage conditions | [50] |
| Method Throughput | Laboratory efficiency | Automated procedures | [41] |
Quality control measures must address the inherent variability in pesticide residue analysis [44]. The use of internal standards and surrogate compounds helps compensate for analytical variability and provides method performance monitoring [47]. Proficiency testing programs enable laboratories to validate their analytical capabilities and identify potential method deficiencies [46].
Esprocarb presents as a colorless transparent liquid at room temperature [1]. The compound maintains a liquid physical state under standard environmental conditions, exhibiting no crystalline structure or solid phases at ambient temperatures [1]. The material demonstrates characteristic visual clarity, appearing as a transparent solution without any visible particulate matter or suspended solids [1].
The compound displays a characteristic odor, though the specific olfactory properties are not extensively documented in the literature [1]. Esprocarb's liquid state at room temperature is consistent with its molecular structure and intermolecular forces, which do not provide sufficient cohesive energy to maintain a solid crystalline structure under normal atmospheric conditions [1].
Esprocarb exhibits distinctly different solubility profiles in various solvent systems. In aqueous environments, the compound demonstrates limited water solubility, with experimental measurements indicating a solubility of 4.92 milligrams per liter at 20°C [1]. This relatively low aqueous solubility reflects the compound's predominantly hydrophobic character, arising from its extensive hydrocarbon framework and the presence of the benzyl moiety [1].
In contrast to its poor water solubility, Esprocarb shows excellent dissolution characteristics in organic solvents [1]. The compound is readily soluble in many organic solvents, including alcohols such as ethanol and ketones such as acetone [2] [3]. This solubility pattern is consistent with the compound's molecular structure, which contains both polar and non-polar regions that interact favorably with organic solvent molecules through van der Waals forces and dipole interactions [1].
The differential solubility behavior between aqueous and organic media has significant implications for environmental distribution and formulation applications. The low water solubility limits the compound's mobility in aquatic systems, while the high organic solvent solubility facilitates its incorporation into various formulation matrices [1].
The octanol-water partition coefficient (log P) for Esprocarb has been experimentally determined to be 4.62 [1]. This relatively high partition coefficient value indicates a strong preference for lipophilic environments over hydrophilic systems [1]. The log P value of 4.62 places Esprocarb in the category of compounds with significant bioaccumulation potential, as substances with log P values exceeding 3.0 generally demonstrate enhanced lipid accumulation characteristics [4].
The partition coefficient data suggests that Esprocarb will preferentially distribute into organic phases, fatty tissues, and soil organic matter rather than remaining dissolved in aqueous phases [1]. This distribution pattern has important environmental implications, as the compound is likely to partition into sediments, biota, and soil organic fractions upon environmental release [4].
The high partition coefficient also indicates that Esprocarb will exhibit strong sorption to organic matter in soils and sediments, potentially reducing its bioavailability and mobility in environmental systems [1]. However, this same property may contribute to persistence in environmental compartments with high organic carbon content [4].
Esprocarb demonstrates thermal stability under moderate temperature conditions, remaining stable at temperatures up to 120°C under normal atmospheric conditions [1]. The compound exhibits a boiling point of 131-133°C when measured at reduced pressure (46.66 Pa), while standard atmospheric pressure boiling occurs at approximately 135°C [1] [5]. The melting point has been characterized as below 25°C, confirming the compound's liquid state at ambient temperatures [6].
The vapor pressure of Esprocarb at 25°C is reported as 0.01 Pa, indicating relatively low volatility under standard conditions [1]. This low vapor pressure suggests that evaporative losses will be minimal under normal environmental conditions, contributing to the compound's persistence in application areas [1].
Under elevated temperature conditions, Esprocarb undergoes thermal decomposition with the potential formation of various decomposition products. The thermal decomposition process may generate nitrogen oxides and sulfur oxides as hazardous decomposition products [1]. These decomposition products arise from the cleavage of the C-N and C-S bonds present in the carbamothioate functional group [1].
The compound demonstrates photochemical instability in the presence of water, undergoing photodecomposition when exposed to sunlight in aqueous environments [1]. This photochemical degradation represents an important environmental fate process that may limit the compound's persistence under natural lighting conditions [1].
Esprocarb exhibits chemical stability under normal storage and handling conditions, maintaining its molecular integrity in the absence of strong oxidizing agents or extreme pH conditions [1]. The compound demonstrates compatibility with most common solvents and does not undergo spontaneous decomposition under ambient conditions [1].
The reactivity profile of Esprocarb is influenced by its carbamothioate functional group, which can undergo hydrolysis under alkaline conditions [7]. Like many carbamate compounds, Esprocarb may be susceptible to alkaline hydrolysis, particularly at pH values exceeding 8.0 [7] [8]. The hydrolysis rate increases exponentially with increasing pH, with degradation rates potentially increasing ten-fold for each unit increase in pH above neutral [7].
Under acidic conditions, Esprocarb maintains greater stability, with optimal chemical stability occurring around pH 5.0 [8]. This pH-dependent stability profile is characteristic of carbamate compounds and has important implications for formulation stability and environmental fate [7].
The compound should be stored away from strong oxidizing agents, as these materials may initiate unwanted chemical reactions leading to decomposition [1]. Heat, direct sunlight, and extreme temperatures should be avoided to prevent thermal decomposition and maintain chemical integrity [1].
Acute Toxic;Environmental Hazard